molecular formula C18H24N4O4 B5558960 1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one

1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B5558960
M. Wt: 360.4 g/mol
InChI Key: HKEFPQMNYFXQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one is a useful research compound. Its molecular formula is C18H24N4O4 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.17975526 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Insights

1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one is part of a broader category of benzimidazole derivatives, which have been synthesized and studied for their structural properties and potential biological activities. The synthesis process often involves condensation reactions, offering insights into the chemical characteristics and reactivity of these compounds. These synthesis pathways highlight the versatility and adaptability of benzimidazole derivatives for various scientific applications (Iemura et al., 1986; Fernández et al., 2005).

Potential Biological Applications

The structural and chemical properties of benzimidazole derivatives, including the specific compound , have been explored for their potential biological applications. These compounds exhibit a range of activities, from H1-antihistaminic to antihypertensive properties, demonstrating their potential utility in developing new therapeutic agents. For instance, certain derivatives have shown potent H1-antihistaminic activity, suggesting their use in allergy treatments (Iemura et al., 1986). Additionally, the antihypertensive properties observed in related compounds, such as candesartan cilexetil, underscore the relevance of benzimidazole derivatives in cardiovascular disease management (Fernández et al., 2005).

Antimicrobial and Antifungal Activity

Research has also delved into the antimicrobial and antifungal potential of benzimidazole derivatives. The synthesis of new compounds and evaluation of their bioactivity against various bacterial and fungal strains have yielded promising results, indicating the potential of these derivatives as antimicrobial agents. This aspect of research highlights the importance of structural modifications in enhancing the antimicrobial efficacy of benzimidazole derivatives (Patel et al., 2011).

properties

IUPAC Name

3-(2-ethoxyethyl)-6-(4-ethyl-3-oxopiperazine-1-carbonyl)-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-3-20-7-8-21(12-16(20)23)17(24)13-5-6-15-14(11-13)19-18(25)22(15)9-10-26-4-2/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEFPQMNYFXQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1=O)C(=O)C2=CC3=C(C=C2)N(C(=O)N3)CCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.